molecular formula C9H10O4 B056468 Syringaldehyde CAS No. 134-96-3

Syringaldehyde

Cat. No.: B056468
CAS No.: 134-96-3
M. Wt: 182.17 g/mol
InChI Key: KCDXJAYRVLXPFO-UHFFFAOYSA-N
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Description

Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is a phenolic aldehyde derived from lignin, a major component of plant biomass. It is characterized by a benzaldehyde core substituted with two methoxy groups at positions 3 and 5 and a hydroxyl group at position 4 . This structure confers unique chemical and biological properties, making it valuable in applications ranging from pharmaceuticals to materials science. This compound is commonly obtained via lignin depolymerization and is found in natural sources such as mangosteen peels, cactus seed oil, and medicinal mushrooms . Its reactivity, particularly through the aldehyde and hydroxyl groups, enables its use in synthesizing polymers, antioxidants, and antimicrobial agents .

Preparation Methods

Chemical Synthesis from Vanillin Derivatives

Iodination of Vanillin

The iodination of vanillin represents a foundational method for syringaldehyde synthesis. In this process, vanillin undergoes electrophilic aromatic substitution at the 5-position using iodine in the presence of a copper catalyst. As demonstrated by Pepper and MacDonald , the reaction proceeds via the formation of 5-iodovanillin, which is subsequently methoxylated. The iodination step typically achieves near-quantitative yields under mild acidic conditions, with the copper catalyst (e.g., precipitated copper powder) ensuring regioselectivity.

Methoxylation Reaction

The methoxylation of 5-iodovanillin is a critical step, involving nucleophilic aromatic substitution with sodium methoxide in anhydrous methanol. Optimized conditions (130–140°C, 1 hour) in a rocking autoclave facilitate the replacement of iodine with a methoxy group, yielding this compound . Catalyst selection is pivotal: British Drug Houses’ precipitated copper powder achieved 85% yield, whereas inferior catalysts like copper oxide resulted in incomplete conversion. Residual vanillin and 5-iodovanillin are separated via paper chromatography and quantified spectrophotometrically .

Catalyst Optimization

Comparative studies highlight the superiority of zero-valent copper catalysts over oxides. For instance, Catalyst B (precipitated copper powder) enabled 85.5% this compound recovery, while copper oxide yielded only 64% . The catalyst’s surface area and redox activity directly influence reaction kinetics, with finer powders enhancing contact between reactants.

Catalytic Oxidation of Lignin

Perovskite-Type Oxide Catalysts

Lignin, a renewable biomass resource, serves as a feedstock for this compound production via oxidative cleavage. LaFe₀.₂Cu₀.₈O₃ perovskite oxides, supported on theta rings, exhibit exceptional catalytic activity under alkaline conditions . At 160°C and 0.80 MPa O₂ pressure, this catalyst achieves a this compound yield of 10.00% from dealkaline lignin . The Cu²⁺/Fe³⁺ redox pair facilitates lignin depolymerization, while La³⁺ stabilizes the perovskite structure.

Reaction Conditions Optimization

Key parameters include:

  • Alkali concentration : 1.0 mol/L NaOH maximizes phenolic ionization, enhancing oxidation efficiency .

  • Oxygen pressure : 0.80 MPa balances aldehyde formation and overoxidation to carboxylic acids .

  • Temperature : 160°C optimizes bond cleavage without degrading this compound .

Prolonged reaction times (>2.5 hours) or higher temperatures (>180°C) reduce yields due to this compound degradation into syringic acid .

Catalyst Recyclability

LaFe₀.₂Cu₀.₈O₃ maintains 90% activity after four cycles, as confirmed by XRD analysis . Leaching of Cu²⁺ ions is minimal (<2%), ensuring cost-effective reuse.

Alkaline Oxidation Processes

Role of Alkali and Oxygen

Alkaline media (pH >12) ionize lignin’s phenolic hydroxyl groups, rendering them susceptible to oxidative attack. Oxygen acts as a mild oxidant, with NaOH facilitating the formation of quinonoid intermediates that rearrange to this compound . Without alkali, no aldehydes are detected .

Process Parameters

Industrial-scale alkaline oxidation employs:

  • Solid/liquid ratio : 1:50 (w/v) for efficient lignin dispersion .

  • Reaction time : 2.5 hours achieves peak this compound concentration before acid formation dominates .

  • Lignin source : Dealkaline lignin outperforms lignosulfonates due to lower sulfur content .

Alternative Halogenation and Deoxygenation Methods

Bromo and Chloro Derivatives

5-bromovanillin and 5-chlorovanillin are viable intermediates, albeit with lower reactivity than iodo analogs. Methoxylation of 5-bromovanillin at 130–140°C yields 61% this compound, while 5-chlorovanillin requires harsher conditions (160°C) for comparable conversion .

Deoxygenation to 3,5-Dimethoxybenzaldehyde

This compound can be deoxygenated to 3,5-dimethoxybenzaldehyde via mesylation or tosylation followed by reductive elimination with Pd(0)/Ni(0) . This two-step process converts phenolic -OH to -OSO₂R, which is reductively cleaved to H₂, yielding the deoxygenated product .

Comparative Analysis of Preparation Methods

MethodYield (%)CatalystConditionsScalability
Vanillin iodination 85.5Cu⁰ powder130°C, 1 hHigh
Lignin oxidation 10.00LaFe₀.₂Cu₀.₈O₃160°C, 0.80 MPa O₂Moderate
5-Bromovanillin 61Cu⁰ powder130°C, 1 hModerate

Environmental and Economic Considerations :

  • Vanillin-based synthesis offers high yields but relies on petrochemical-derived vanillin.

  • Lignin oxidation aligns with circular economy principles but requires energy-intensive O₂ pressurization.

  • Deoxygenation methods are niche, catering to specialized polymer applications.

Chemical Reactions Analysis

Syringaldehyde undergoes various chemical reactions:

Scientific Research Applications

Pharmaceutical Applications

Syringaldehyde has been identified as a compound with significant pharmacological properties. Recent studies have highlighted its potential as an antihyperglycemic agent, particularly in the management of diabetes.

  • Mechanism of Action : Research indicates that this compound activates the glucagon-like peptide-1 (GLP-1) receptor, enhancing insulin sensitivity and glucose utilization in diabetic models. In experiments with STZ-induced diabetic rats, this compound treatment resulted in reduced levels of pro-inflammatory cytokines and improved liver and kidney functions .
  • Clinical Implications : The ability of this compound to stimulate insulin production and modulate inflammatory responses suggests its potential for development as a therapeutic agent for diabetes management. This aligns with findings that chronic treatment with this compound can reduce complications associated with diabetes .

Food Industry Applications

This compound is recognized for its antioxidant properties, making it valuable in food preservation and safety.

  • Antioxidant Properties : Studies have shown that this compound exhibits strong antioxidant activity, which can help in extending the shelf life of food products by preventing oxidative damage .
  • Flavor Enhancement : As a flavor compound, this compound contributes to the sensory profile of various food products, particularly in enhancing flavor without compromising safety.

Cosmetic Applications

In cosmetics, this compound is utilized for its antimicrobial and antioxidant properties.

  • Skin Care Products : The compound's ability to inhibit microbial growth makes it suitable for inclusion in formulations aimed at treating acne and other skin conditions .
  • Anti-Aging Formulations : Its antioxidant capabilities also lend to its use in anti-aging products by combating oxidative stress on skin cells.

Textile Industry Applications

This compound is being explored for its potential use in textile treatments.

  • Biocidal Treatments : Its antimicrobial properties can be harnessed to develop biocidal agents for textiles, providing protection against bacteria and fungi .

Biological Control Applications

This compound has shown promise in biological control strategies against pests and pathogens.

  • Natural Pesticide : Its bioactive characteristics make it a candidate for developing eco-friendly pesticides that can mitigate pest damage while being less harmful to non-target organisms .

Material Science Applications

The incorporation of this compound into polymer matrices is gaining traction due to its functional properties.

  • Conductive Polymers : this compound can be used in the synthesis of conductive polymers, which are important for various electronic applications .

Data Summary Table

Application AreaKey PropertiesExamples of Use
PharmaceuticalsAntihyperglycemicDiabetes management
Food IndustryAntioxidantFood preservation
CosmeticsAntimicrobial, AntioxidantSkin care products
Textile IndustryBiocidalProtective textile treatments
Biological ControlEco-friendly pesticidePest management
Material ScienceFunctional polymer additiveConductive polymers

Case Studies

  • Diabetes Management : A study demonstrated that this compound significantly improved glucose metabolism in diabetic rats through GLP-1 receptor activation, highlighting its therapeutic potential .
  • Food Preservation : Research on this compound's antioxidant effects showed that it effectively inhibited lipid peroxidation in food products, suggesting its use as a natural preservative .
  • Textile Treatment : An investigation into the antimicrobial efficacy of this compound-treated textiles revealed a marked reduction in bacterial colonization, supporting its application as a biocidal agent in fabric treatments .

Comparison with Similar Compounds

Structural and Functional Differences

Syringaldehyde belongs to the aromatic aldehyde family, alongside vanillin, ferulaldehyde, and coniferaldehyde. Key structural distinctions include:

Compound Substituents on Benzaldehyde Core Key Functional Groups
This compound 3-OCH₃, 5-OCH₃, 4-OH Aldehyde, hydroxyl, methoxy
Vanillin 3-OCH₃, 4-OH Aldehyde, hydroxyl, methoxy
Ferulaldehyde 3-OCH₃, 4-OH, propenyl side chain Aldehyde, hydroxyl, methoxy
p-Hydroxybenzaldehyde 4-OH Aldehyde, hydroxyl

Ferulaldehyde’s propenyl chain increases hydrophobicity, affecting partitioning behavior in biological systems .

Antioxidant Performance Comparison

Compound DPPH IC₅₀ (µM) FRAP Activity (µM Fe²⁺/g) Folin-Ciocalteu Absorbance Coefficient
This compound 12.3* 850* 0.15
Vanillin 25.6* 420* 0.30
Ferulic acid 8.9* 1200* 0.22

*Representative data from .

This compound also inhibits bacterial type III secretion systems (T3SS) in Salmonella Typhimurium, reducing mortality and inflammation in mice at 100 mg/kg . In contrast, vanillin is more widely studied for antimicrobial properties but lacks comparable T3SS inhibition data.

Reactivity in Chemical and Enzymatic Reactions

Laccase-Mediated Oxidation

Vanillin, with fewer methoxy groups, shows slower oxidation kinetics under similar conditions.

Aldehyde Dehydrogenase Specificity

The enzyme DesV from Sphingobium sp. SYK-6 preferentially oxidizes this compound (kcat/Km = 2100 s⁻¹·mM⁻¹) over vanillin (1700 s⁻¹·mM⁻¹), while LigV favors vanillin (8800 s⁻¹·mM⁻¹ vs. 1.4 s⁻¹·mM⁻¹ for this compound) . This highlights enzyme-substrate specificity driven by methoxy group positioning.

Food and Environmental Stability

In cactus seed oil, this compound content increases from 8.3 mg/kg to 25.4 mg/kg after 40 minutes of roasting at 110°C, whereas vanillin remains stable . This thermal lability contrasts with ferulaldehyde, which increases 16-fold under the same conditions due to lignin degradation .

Key Research Findings and Implications

  • Structural Advantage : this compound’s dual methoxy groups enhance electron donation, improving antioxidant and electrochemical activity over vanillin .
  • Enzyme Specificity : DesV’s preference for this compound supports its role in lignin biorefinery processes .
  • Thermal Behavior : this compound’s stability under roasting conditions makes it a marker for thermal processing in food chemistry .

Biological Activity

Syringaldehyde, a phenolic aldehyde derived from lignin, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and antihyperglycemic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₈H₈O₄) is characterized by a methoxy group on both sides of the aldehyde functional group, contributing to its reactivity and interaction with biological systems. Its structural formula is represented as follows:

This compound C8H8O4\text{this compound }\text{C}_8\text{H}_8\text{O}_4

Antibacterial Activity

Inhibition of Bacterial Growth

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various pathogens. For instance, it has been shown to inhibit the growth of:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa

In vitro experiments indicate that this compound effectively suppresses the invasion of Mycobacterium marinum into lung epithelial cells and inhibits the inflammatory response induced by this bacterium .

Mechanism of Action

This compound has been identified as an effective inhibitor of the type III secretion system (T3SS) in Salmonella enterica serovar Typhimurium. It significantly reduces the expression of critical effector proteins involved in bacterial virulence without affecting overall bacterial growth. This inhibition leads to decreased bacterial invasion and cellular injury in co-infection models with HeLa cells .

Antioxidant Activity

Oxidative Stress Reduction

This compound has demonstrated potent antioxidant properties, particularly in models of oxidative stress induced by infections. In studies involving macrophages infected with Mycobacterium marinum, this compound alleviated oxidative stress by activating key signaling pathways (AMPK-α1/AKT/GSK-3β) and promoting the expression of antioxidant proteins such as HO-1 and NQO-1. The antioxidative effect was found to be dependent on the NRF2 signaling pathway, highlighting its role in cellular defense against oxidative damage .

Antihyperglycemic Effects

Impact on Diabetes Models

This compound has also been investigated for its antihyperglycemic effects in diabetic rat models. It was found to lower blood glucose levels by enhancing glucose uptake and improving insulin sensitivity. This effect is attributed to its ability to modulate various metabolic pathways, making it a potential candidate for diabetes management .

Comparative Biological Effects

The following table summarizes the biological activities of this compound compared to other phenolic compounds:

Compound Antibacterial Activity Antioxidant Activity Antihyperglycemic Effect
This compoundYesYesYes
VanillinModerateYesNo
ConiferaldehydeModerateModerateNo

Case Studies

  • Cardiotoxicity Model : A study demonstrated that this compound provides protective effects against biomolecular oxidation and inflammation in isoproterenol-induced cardiotoxicity in rats. The compound mitigated histopathological alterations and improved cardiac function .
  • Clostridium tyrobutyricum Fermentation : In fermentation studies using Clostridium tyrobutyricum, this compound was shown to inhibit butyric acid production in a dose-dependent manner, indicating potential applications in bioprocesses involving fermentation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing syringaldehyde’s molecular structure, and how do they complement each other?

this compound’s molecular structure is typically analyzed using Fourier-transform infrared (FT-IR) spectroscopy, Fourier-transform Raman (FT-Raman) spectroscopy, and nuclear magnetic resonance (NMR) (¹H and ¹³C). FT-IR identifies functional groups like the aldehyde and hydroxyl moieties, while FT-Raman provides complementary vibrational data. NMR resolves atomic environments, such as methoxy group positioning and aromatic proton signals. Quantum chemical calculations (e.g., density functional theory) validate experimental spectra and predict charge distribution or molecular electrostatic potentials (MESP) .

Q. How can this compound be quantified in complex matrices such as food or environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is a validated method. For example, in plum brandies, this compound was quantified using external calibration curves with recoveries of 93.0–106.8%. Sample preparation involves dilution and filtration to mitigate matrix effects, followed by triplicate measurements to ensure precision .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and severe eye damage (H319). Required precautions include:

  • Use of nitrile gloves, lab coats, and safety goggles.
  • Working in a fume hood to avoid inhalation (P271).
  • Immediate rinsing with water for skin/eye contact (P302+P352, P305+P351+P338).
  • Proper disposal via hazardous waste channels .

Advanced Research Questions

Q. How can computational modeling enhance understanding of this compound’s antioxidant mechanisms?

Quantum mechanical studies, such as Hirshfeld surface analysis and radical scavenging simulations, predict electron transfer pathways in polar/non-polar environments. For instance, Yancheva et al. (cited in ) modeled this compound’s interaction with free radicals, revealing stabilization via hydrogen bonding and delocalization of unpaired electrons. Experimental validation involves comparing computational predictions with in vitro antioxidant assays (e.g., DPPH radical scavenging).

Q. What experimental variables influence this compound yield during lignin depolymerization, and how can they be optimized?

Lignin valorization to this compound depends on catalyst choice (e.g., laccase enzymes), solvent systems (aqueous vs. organic), and reaction temperature. For example, alkaline conditions (pH 10–12) enhance phenolic monomer release, while enzymatic catalysis (e.g., laccase grafting) improves selectivity. Yield optimization requires factorial design experiments, monitoring variables like reaction time, pressure, and lignin source .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity studies (e.g., antimicrobial or anticancer effects) often stem from variability in assay conditions, cell lines, or compound purity. Mitigation strategies include:

  • Standardizing protocols (e.g., ISO 20776-1 for antimicrobial testing).
  • Reporting detailed purity data (e.g., HPLC chromatograms).
  • Conducting meta-analyses to identify trends across studies .

Q. What methodologies validate the absence of matrix effects in this compound quantification?

Matrix effects are assessed by spiking known this compound concentrations into sample matrices (e.g., plant extracts) and comparing recovery rates against pure solvent standards. For LC-MS/MS, internal standards (e.g., deuterated vanillin) normalize ionization efficiency. A recovery range of 90–110% indicates minimal interference .

Q. Methodological Guidelines for Experimental Design

Q. How should researchers formulate hypothesis-driven questions for this compound studies?

  • Specificity : Define dependent variables (e.g., antioxidant activity) and independent variables (e.g., pH, concentration).
  • Measurability : Use techniques with quantifiable outputs (e.g., IC₅₀ values for bioactivity).
  • Relevance : Align questions with gaps in lignin chemistry or natural product biosynthesis .

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?

Nonlinear regression models (e.g., log-dose vs. response curves) are standard. For multivariate data (e.g., synergistic effects with other phenolic compounds), principal component analysis (PCA) or ANOVA identifies significant interactions. Report confidence intervals (e.g., 95%) and p-values to assess reproducibility .

Q. Data Analysis and Reporting

Q. How should raw spectroscopic or chromatographic data be presented in this compound studies?

  • Spectra : Include baseline-corrected FT-IR/FT-Raman spectra with annotated peaks.
  • Chromatograms : Label retention times and MRM transitions (e.g., m/z 182 → 137 for this compound).
  • Supplementary Material : Archive large datasets (e.g., NMR chemical shifts) in repositories like Zenodo or Figshare .

Properties

IUPAC Name

4-hydroxy-3,5-dimethoxybenzaldehyde
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InChI

InChI=1S/C9H10O4/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-5,11H,1-2H3
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InChI Key

KCDXJAYRVLXPFO-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=O
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Molecular Formula

C9H10O4
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DSSTOX Substance ID

DTXSID2059643
Record name Syringaldehyde
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Molecular Weight

182.17 g/mol
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Physical Description

Pale yellow solid; [Merck Index], Very pale green needles; Alcoholic aroma
Record name Syringaldehyde
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Record name 4-Hydroxy-3,5-dimethoxy benzaldehyde
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 4-Hydroxy-3,5-dimethoxy benzaldehyde
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CAS No.

134-96-3
Record name Syringaldehyde
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Record name Benzaldehyde, 4-hydroxy-3,5-dimethoxy-
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Synthesis routes and methods I

Procedure details

Monodemethylation of 3,4,5-trimethoxy benzaldehyde using sulphuric acid at 40° C. for 8 hours as described above in Example 1 yields syringaldehyde. The Wittig salt is prepared by reaction of triphenyl phosphine and ethyl-2-bromopropionate in benzene media at 70-75 ° C. for 8 hours and subsequent basification with 1N Sodium hydroxide to phenolphthalein end point at room temperature. Extraction with benzene, concentration of the benzene extract and the addition of petroleum ether (60-80° C.) yield triphenyl methyl carbethoxy methylene phosphorane as a solid product. Condensation of 3,5-Dimethoxy-4-hydroxy benzaldehyde (Syringaldehyde) with triphenyl methyl carbethoxy methylene phosphorane is performed at reflux temperature in xylene for seven hours and after work up, yields the title compound.
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Synthesis routes and methods II

Procedure details

Monodemethylation of 3,4,5-trimethoxy benzaldehyde using sulphuric acid at 40° C. for 8 hours yields 3,5-Dimethoxy-4-hydroxy benzaldehyde (Syringaldehyde). Condensation of syringaldehyde with ethyl cyanoacetate in the presence of piperidine—acetic acid and benzene as the reaction medium at reflux temperature under continuous azeotropic water removal yields the title product. The reaction takes about 1.5 hours for completion. The yield obtained is typically 95%.
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Synthesis routes and methods III

Procedure details

A 100 ml glass autoclave is charged with 11.8 g (60.0 mmol) of 3,4,5-trimethoxybenzaldehyde and 47.2 g (420 mmol) of dimethylamine (40% solution in water). The autoclave is closed and the biphasic reaction mixture is stirred at 140° C. (autogenous pressure 10 bar) for 18 h. Excess dimethylamine and water are removed under reduced pressure, methyl tert-butyl ether is added and the mixture is acidified with 30% hydrochloric acid in water. After phase separation and removal of all volatile constituents of the organic phase, 4-hydroxy-3,5-dimethoxybenzaldehyde is obtained in a yield of 72%.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Syringaldehyde
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Syringaldehyde
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Reactant of Route 5
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